2,2-Diisopropyl-1,3-dioxolane

Description

Chemical Identity and Nomenclature

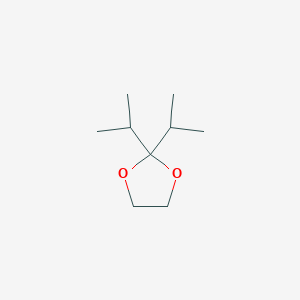

2,2-Diisopropyl-1,3-dioxolane belongs to the class of organic compounds known as dioxolanes, which are characterized by five-membered rings containing two oxygen atoms positioned at the 1 and 3 positions. The compound's systematic name according to the International Union of Pure and Applied Chemistry nomenclature is 2,2-bis(1-methylethyl)-1,3-dioxolane, reflecting the presence of two isopropyl groups attached to the carbon atom at position 2 of the dioxolane ring.

The molecular structure consists of a five-membered ring with the molecular formula C9H18O2 and a molecular weight of 158.24 grams per mole. The compound is also known by several alternative names including diisopropyl ketone ethylene ketal and 1,3-dioxolane, 2,2-diisopropyl-, which reflect different aspects of its chemical structure and formation pathways.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 4421-10-7 |

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| International Chemical Identifier Key | BIYJJEWTEPSHGZ-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC(C)C1(OCCO1)C(C)C |

The compound's structural formula reveals a dioxolane ring system where the carbon atom at position 2 bears two isopropyl substituents, creating a quaternary carbon center. This structural arrangement imparts unique chemical properties to the molecule, distinguishing it from other dioxolane derivatives that may bear different substituent patterns.

Historical Context and Discovery

The development of dioxolane chemistry has its roots in the broader field of acetal and ketal chemistry, which gained prominence in organic synthesis during the mid-20th century. Dioxolanes, including this compound, represent a specialized class of cyclic acetals formed through the condensation of carbonyl compounds with ethylene glycol.

The synthesis of dioxolane compounds became particularly important as chemists recognized their utility as protecting groups for carbonyl functionalities. The French chemist Charles-Adolphe Wurtz first prepared ethylene glycol in 1856, laying the groundwork for the subsequent development of ethylene glycol-based protecting groups including dioxolanes. Wurtz's pioneering work in treating ethylene iodide with silver acetate followed by hydrolysis established the foundation for understanding ethylene glycol chemistry, which would later prove crucial for dioxolane synthesis.

The specific compound this compound emerged as research into ketalization reactions advanced, particularly as synthetic chemists sought to develop protecting groups that would be stable under a wide range of reaction conditions while remaining easily removable when desired. The diisopropyl substitution pattern was specifically chosen to provide enhanced stability compared to simpler dioxolane derivatives, making it particularly valuable in complex synthetic sequences.

Research into total synthesis methodologies has demonstrated the practical utility of this compound derivatives. For instance, in the synthesis of natural products such as the benzofuran derivative isolated from Verbesina luetzelburgii, researchers utilized 2-methyl-1,3-dioxolane as a protecting group, demonstrating the broader applicability of dioxolane chemistry in natural product synthesis.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a representative member of the dioxolane family, which constitutes an important subset of five-membered oxygen-containing heterocycles. The compound is structurally related to tetrahydrofuran through the replacement of a methylene group at the 2-position with an oxygen atom, creating the characteristic 1,3-dioxolane framework.

Within the broader classification of heterocyclic compounds, dioxolanes represent a unique class of cyclic acetals that demonstrate remarkable stability under basic conditions while remaining susceptible to acid-catalyzed hydrolysis. This dual nature makes them particularly valuable in synthetic organic chemistry where selective protection and deprotection of functional groups is essential. The 1,3-dioxolane ring system differs significantly from its 1,2-dioxolane isomer, which contains adjacent oxygen atoms and exhibits peroxide characteristics rather than acetal properties.

The substitution pattern in this compound creates a quaternary carbon center at the 2-position, which significantly influences the compound's chemical behavior. This structural feature distinguishes it from simpler dioxolane derivatives such as 2-methyl-1,3-dioxolane or unsubstituted 1,3-dioxolane, providing enhanced steric protection and altered electronic properties.

| Dioxolane Derivative | Molecular Formula | Substitution Pattern | Molecular Weight |

|---|---|---|---|

| 1,3-Dioxolane | C3H6O2 | Unsubstituted | 90.08 g/mol |

| 2-Methyl-1,3-dioxolane | C4H8O2 | Methyl at position 2 | 88.11 g/mol |

| 2,2-Diethyl-1,3-dioxolane | C7H14O2 | Diethyl at position 2 | 130.18 g/mol |

| This compound | C9H18O2 | Diisopropyl at position 2 | 158.24 g/mol |

The compound's position within heterocyclic chemistry is further defined by its relationship to other oxygen-containing five-membered rings, including furans, which contain a single oxygen atom, and dioxanes, which represent the six-membered analogs of dioxolanes. The dioxolane ring system provides an optimal balance between ring strain and stability, making it more stable than three- or four-membered oxygen-containing rings while maintaining greater reactivity than six-membered analogs.

Significance in Organic Chemistry Research

This compound has demonstrated considerable significance in organic chemistry research, particularly in the areas of protecting group chemistry, total synthesis, and solvent applications. The compound's unique structural features and chemical properties have made it a valuable tool for synthetic chemists working on complex molecular targets.

In protecting group chemistry, dioxolanes including this compound serve as efficient protectors for carbonyl functionalities, particularly ketones and aldehydes. The stability of the dioxolane ring under basic conditions and its susceptibility to acid-catalyzed hydrolysis makes it an ideal choice for multi-step synthetic sequences where selective functional group manipulation is required. Research has shown that the diisopropyl substitution pattern provides enhanced stability compared to less substituted analogs, allowing for more aggressive reaction conditions while maintaining protecting group integrity.

Recent research has explored the application of dioxolane compounds as biobased reaction media, highlighting their potential as environmentally friendly solvents. Studies have investigated various dioxolane derivatives, including those formed through ketalization of alpha-hydroxyacids, demonstrating their effectiveness in catalytic processes such as cross-coupling reactions. These investigations have revealed that certain dioxolane compounds can serve as effective alternatives to traditional organic solvents, offering improved sustainability profiles.

The compound has found particular utility in total synthesis endeavors, where its stability and ease of installation and removal make it an attractive protecting group choice. Research into the synthesis of natural products has repeatedly demonstrated the value of dioxolane protecting groups, with this compound and related compounds playing crucial roles in complex synthetic sequences. For example, in the total synthesis of benzofuran natural products, researchers have successfully employed dioxolane protecting groups to enable challenging transformations that would otherwise be incompatible with unprotected carbonyl groups.

| Research Application | Significance | Key Advantages |

|---|---|---|

| Protecting Group Chemistry | Carbonyl protection in multi-step synthesis | Stability under basic conditions, easy removal |

| Total Synthesis | Natural product synthesis | Compatibility with diverse reaction conditions |

| Solvent Applications | Biobased reaction media | Environmental sustainability, effective solvation |

| Catalytic Processes | Cross-coupling reactions | Improved reaction outcomes in green chemistry |

The ongoing research into dioxolane chemistry continues to reveal new applications and synthetic methodologies. The compound's role in enabling complex synthetic transformations while maintaining functional group compatibility has established it as an important tool in the synthetic chemist's arsenal, with continued research likely to expand its applications further.

Properties

IUPAC Name |

2,2-di(propan-2-yl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYJJEWTEPSHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(OCCO1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196072 | |

| Record name | 2,2-Diisopropyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4421-10-7 | |

| Record name | 2,2-Bis(1-methylethyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4421-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diisopropyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004421107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4421-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diisopropyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diisopropyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Diisopropyl-1,3-dioxolane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3BBP6TFP3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization of 1,2-Diols with Acetone

Reactants: A suitable vicinal diol (such as ethylene glycol or substituted diols) and acetone (as the ketone source).

Catalysts: Acid catalysts such as p-toluenesulfonic acid or solid acid catalysts facilitate the cyclization.

Conditions: Typically carried out under reflux with removal of water to drive the equilibrium towards dioxolane formation.

Mechanism: The diol attacks the carbonyl carbon of acetone, followed by proton transfers and ring closure to form the 1,3-dioxolane ring with two isopropyl groups at the 2-position derived from acetone.

Notes: The bulkiness of isopropyl groups may require optimization of reaction time and temperature to maximize yield.

Epoxide and Ketone Cyclization Using Ionic Liquid Catalysts

Reactants: Propylene oxide (an epoxide) and acetone.

Catalysts: A catalytic system consisting of ionic liquids (e.g., 1-alkyl-3-methylimidazolium salts) combined with anhydrous zinc chloride has been shown to be effective.

Conditions: Cyclization is performed under mild conditions, often solvent-free or with minimal solvent, enhancing green chemistry aspects.

Advantages: This method improves catalytic efficiency, reduces environmental impact compared to traditional catalysts like trifluoromethanesulfonic acid zinc, and allows catalyst recycling.

-

Propylene oxide reacts with acetone under the catalysis of the ionic liquid-zinc chloride system.

The ring-opening of the epoxide and subsequent cyclization form the 2,2-disubstituted 1,3-dioxolane.

Optimization: The molar ratio of ionic liquid to zinc chloride is critical, with effective ranges between 0.1-10:1, preferably 1-4:1, to maximize selectivity and yield.

Solvent-Free Green Synthesis Approaches

Although specific to 2,2-dimethyl-1,3-dioxolane derivatives, solvent-free methods employing acid catalysis (e.g., p-toluenesulfonic acid) have been developed and can be adapted for 2,2-diisopropyl-1,3-dioxolane.

These methods emphasize reduced solvent use, lower energy consumption, and simplified product isolation, aligning with sustainable chemistry principles.

| Preparation Method | Reactants | Catalyst/System | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Cyclization of vicinal diol with acetone | Vicinal diol + acetone | Acid catalysts (p-TsOH, solid acid) | Reflux, water removal | Well-established, simple setup | Bulky substituents may hinder reaction |

| Epoxide (propylene oxide) + acetone | Propylene oxide + acetone | Ionic liquid + ZnCl2 anhydrous | Mild, solvent-free or minimal solvent | High selectivity, catalyst recyclable | Optimization of catalyst ratio needed |

| Solvent-free acid-catalyzed synthesis | Diol + ketone | p-Toluenesulfonic acid | Reflux, no solvent | Eco-friendly, cost-effective | Limited data for bulky isopropyl groups |

The use of ionic liquid-zinc chloride catalysts improves the catalytic efficiency and environmental profile of the epoxide-ketone cyclization method, making it industrially attractive.

Optimal molar ratios of ionic liquid to zinc chloride (1-4:1) enhance selectivity towards the desired 2,2-disubstituted dioxolane.

Removal of water during acid-catalyzed cyclization shifts equilibrium favorably, increasing yield.

Reaction temperatures typically range from ambient to reflux conditions depending on catalyst and reactants.

The bulky isopropyl groups at the 2-position require careful control of reaction parameters to avoid steric hindrance and side reactions.

The preparation of this compound primarily involves acid-catalyzed cyclization of vicinal diols with acetone or cyclization of propylene oxide with acetone under ionic liquid-zinc chloride catalysis. The latter method offers advantages in catalytic efficiency, environmental impact, and catalyst recyclability. Optimization of catalyst composition and reaction conditions is critical due to the steric bulk of isopropyl groups. Emerging solvent-free and green synthesis methods provide promising avenues for sustainable production of this compound.

Chemical Reactions Analysis

2,2-Diisopropyl-1,3-dioxolane undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

Scientific Research Applications

Scientific Research Applications

Pharmaceutical Development: Dioxolanes serve as crucial intermediates and chiral auxiliaries in synthesizing various pharmaceuticals, thereby enhancing drug formulation processes .

Chiral Catalysis: The chiral properties of certain dioxolanes, like (S)-4-(2-Hydroxyethyl)-2,2-diisopropyl-1,3-dioxolane, make them valuable in asymmetric synthesis. This allows researchers to produce specific enantiomers, which are crucial for drug efficacy .

Organic Synthesis: Dioxolanes are employed as protecting groups for alcohols in organic chemistry. This allows for more selective reactions and improves yields in complex synthesis pathways .

Solvent Applications: Dioxolanes can act as solvents in chemical reactions, providing a stable environment that can improve reaction yields and purity . Bio-based dioxolanes are being explored as alternatives to traditional solvents, which often have sustainability and toxicity issues .

Polymer Chemistry: Dioxolanes are used in developing specialty polymers, contributing to materials with enhanced properties for applications in coatings and adhesives . They can also act as monomers in producing specialty polymers with desirable mechanical and thermal properties .

Biochemical Research: Certain dioxolanes are utilized in studies involving enzyme interactions and metabolic pathways, aiding in understanding biological processes .

Antimicrobial & Anticancer Agents: 1,3-dioxolanes have demonstrated antibacterial properties against Staphylococcus aureus and Staphylococcus epidermidis, as well as antifungal activity against Candida albicans . Furthermore, some 1,3-dioxolane heterocyclic compounds can overcome multidrug resistance, a significant obstacle in cancer therapy, and have shown potential antitumor activity .

Cosmetic Formulations: Dioxolanes are used in the cosmetic industry for their stabilizing properties, helping maintain the integrity and efficacy of active ingredients in skincare products .

Analytical Chemistry: Dioxolanes are utilized in analytical methods for the detection and quantification of various substances, providing reliable results in quality control processes .

Research Findings

Gul’nara Z. Raskil’dina, et al., researched the synthesis of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane ethers. The O-alkylation of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane with allyl chloride and cis-1,4-dichlorobutene-2 resulted in the corresponding ethers being obtained in yields of 60–90% .

Competitive kinetics was used to determine the relative reactivity of chlorides in the reaction with 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane. Allyl chloride was found to be more reactive than cis-1,4-dichlorobutene-2 .

Data Table

Mechanism of Action

The mechanism of action of 2,2-Diisopropyl-1,3-dioxolane involves its ability to form stable complexes with other molecules. The presence of the dioxolane ring allows it to interact with various molecular targets, facilitating reactions such as oxidation and substitution. The pathways involved often depend on the specific reagents and conditions used in the reactions .

Comparison with Similar Compounds

Comparative Analysis with Analogous 1,3-Dioxolane Derivatives

Structural and Thermodynamic Comparisons

Substituents at the 2-position of the 1,3-dioxolane ring significantly influence steric and electronic properties. Below is a comparative analysis of key derivatives:

Key Observations :

- Steric Effects : The bulky isopropyl groups in this compound increase steric hindrance, reducing ring flexibility compared to smaller substituents like methyl .

- Thermodynamic Stability : The vaporization enthalpy of this compound (49.9 kJ/mol) is lower than that of 2-methyl-2-pentyl-1,3-dioxolane (54.0 kJ/mol), indicating weaker intermolecular forces due to branching .

- Computational Challenges: Group contribution models show larger deviations (~2.5 kJ/mol) for this compound compared to analogs, likely due to non-additive steric interactions .

Reactivity and Solvent Effects

Substituents modulate reactivity in hydrolysis and protection/deprotection reactions:

Hydrolysis Kinetics

- 2-Methyl-1,3-dioxolane (A-1 mechanism): Hydrolysis rates in water-dioxane mixtures are solvent-dependent, with transition states stabilized by polar aprotic solvents .

- 2-Methyl-4-methylene-1,3-dioxolane (A-Se2 mechanism): Despite similar solvent effects, the presence of a methylene group alters ring strain and transition state geometry .

- This compound : Increased steric bulk slows hydrolysis compared to less-substituted analogs, as observed in kinetic studies of related ketals .

Protection Group Efficiency

- 2-Phenyl-1,3-dioxolane Derivatives : Exhibit higher stability (energy difference ~5–10 kcal/mol between stable/unstable conformers) due to conjugation with the aromatic ring .

- This compound : Less stable than phenyl-substituted analogs but offers superior regioselectivity in protecting hydroxyl groups due to steric shielding .

Biological Activity

2,2-Diisopropyl-1,3-dioxolane (DIPD) is a compound of increasing interest in the fields of pharmaceuticals and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of DIPD, including its pharmacological effects, biochemical pathways, and applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- Boiling Point : 172 °C

- Density : 0.93 g/cm³

- Flash Point : 48 °C

The dioxolane ring structure contributes to the compound's stability and solubility, making it suitable for various applications in chemical synthesis and pharmaceutical formulations.

DIPD exhibits its biological activity through several mechanisms:

- Receptor Interaction : DIPD has been shown to interact with various receptors involved in inflammatory and cancer pathways. The presence of the dioxolane ring enhances binding affinity to these targets.

- Biochemical Pathways : It influences oxidative stress responses and modulates cellular signaling pathways, potentially acting as an antioxidant.

- Enzyme Modulation : The compound may inhibit key enzymes involved in cell proliferation and survival, particularly in cancerous cells.

Antimicrobial Activity

DIPD has demonstrated notable antimicrobial properties against a range of pathogens. Studies indicate that derivatives of dioxolane compounds can inhibit bacterial growth effectively. For example:

- Minimum Inhibitory Concentrations (MIC) : Research shows MIC values as low as 4 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Properties

In vitro studies have revealed that DIPD exhibits cytotoxic effects on various human cancer cell lines, including:

| Cell Line | Type of Cancer | Effect |

|---|---|---|

| HepG2 | Liver | Induces apoptosis |

| HT-29 | Colon | Disrupts cell cycle |

| MCF-7 | Breast | Activates caspase pathway |

The mechanism involves the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

Research indicates that DIPD can modulate inflammatory responses by affecting cytokine production and immune cell activation. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of DIPD indicates favorable absorption characteristics due to its lipophilic nature. The bioavailability is enhanced by its ability to penetrate cellular membranes effectively. Studies suggest that the compound is rapidly distributed throughout biological tissues upon administration .

Pharmaceutical Development

DIPD serves as an important intermediate in synthesizing various pharmaceuticals, improving drug formulation efficiency. Its chiral properties are leveraged in asymmetric synthesis, allowing for the production of specific enantiomers crucial for drug efficacy .

Targeted Drug Delivery Systems

Recent studies have explored the use of DIPD derivatives in designing azo polymers for colon-specific drug delivery systems. These polymers degrade in the presence of colonic bacteria, releasing therapeutic agents at targeted sites, thereby enhancing efficacy and minimizing side effects .

Q & A

Q. What are the optimal synthetic routes for 2,2-diisopropyl-1,3-dioxolane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via acid-catalyzed acetal formation between a diol (e.g., ethylene glycol) and a ketone (e.g., diisopropyl ketone). Key factors include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly used, with PTSA offering milder conditions and reduced side reactions .

- Solvent choice : Non-polar solvents (e.g., toluene) improve reaction efficiency by azeotropic removal of water.

- Temperature control : Maintain 80–110°C to balance reaction rate and avoid decomposition.

Yield optimization requires monitoring via gas chromatography (GC) or nuclear magnetic resonance (NMR) to track acetalization progress .

Q. How can researchers characterize the structural and thermal properties of this compound?

Methodological Answer:

- Structural analysis : Use H and C NMR to confirm the dioxolane ring and isopropyl substituents. Key signals include the acetal protons (δ 4.0–4.5 ppm) and quaternary carbons (δ 95–105 ppm) .

- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal decomposition temperatures (e.g., ~200°C for vaporization) and phase transitions. Data from similar dioxolanes show vaporization enthalpies of ~49.9 kJ/mol at 293 K .

Advanced Research Questions

Q. What mechanistic insights explain the solvent effects on hydrolysis kinetics of this compound?

Methodological Answer: Hydrolysis follows either A-1 (acid-catalyzed) or A-SE2 (bimolecular) mechanisms. Key findings from analogous dioxolanes include:

- Solvent polarity : Polar aprotic solvents (e.g., dimethyl sulfoxide) stabilize transition states in A-SE2 pathways, while water-rich mixtures favor A-1 mechanisms. Kinetic studies in water-dioxane mixtures show similar solvent effects for both mechanisms, suggesting overlapping transition-state solvation .

- Experimental design : Use isotopic labeling (O) and kinetic isotope effects (KIEs) to distinguish mechanisms. Monitor reaction progress via high-performance liquid chromatography (HPLC) or mass spectrometry (MS) .

Q. How does this compound perform as a monomer in cationic polymerization, and what applications exist for its polymers?

Methodological Answer:

- Polymerization behavior : Cationic initiators (e.g., BF·OEt) induce ring-opening polymerization. The steric bulk of isopropyl groups slows propagation, requiring elevated temperatures (50–80°C). Gel permeation chromatography (GPC) reveals moderate molecular weights (Mn ~10,000–30,000 Da) .

- Applications : The resulting polyethers exhibit tunable glass transition temperatures (Tg ~−20°C to 50°C), making them candidates for solid polymer electrolytes in lithium-ion batteries. Electrochemical impedance spectroscopy (EIS) validates ionic conductivity (~10 S/cm at 25°C) .

Q. What computational methods are effective for predicting the reactivity of this compound in complex reaction systems?

Methodological Answer:

- Density functional theory (DFT) : Calculate transition-state geometries (e.g., B3LYP/6-31G*) to model acetal hydrolysis or polymerization initiation. Compare activation energies with experimental kinetic data .

- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility parameters. For example, the Hansen solubility parameters (δD, δP, δH) for similar dioxolanes are δD ~16 MPa, δP ~4 MPa, δH ~8 MPa .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermal stability data for this compound?

Methodological Answer: Contradictions in decomposition temperatures (e.g., 200°C vs. 250°C) may arise from:

- Purity differences : Impurities (e.g., residual diol) lower observed stability. Validate purity via GC-MS or elemental analysis.

- Measurement techniques : TGA under nitrogen vs. air alters oxidative degradation rates. Standardize conditions (e.g., 10°C/min heating rate, inert atmosphere) .

- Sample history : Prior exposure to moisture or acids may degrade the compound. Store samples under argon with molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.